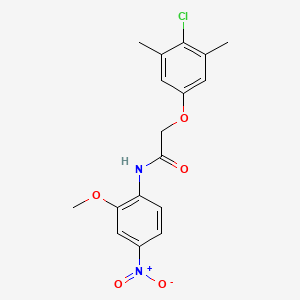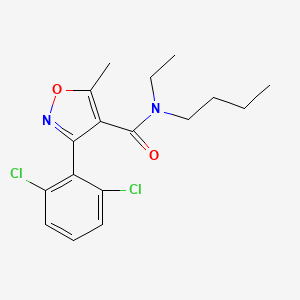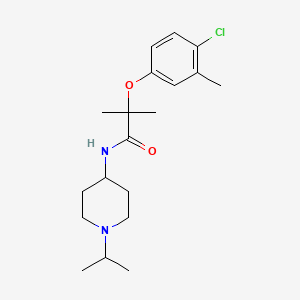
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as cloquintocet-mexyl, is a synthetic compound used in scientific research. It belongs to the family of phenoxyacetamide herbicides and is used in the agricultural industry to control weeds in cereal crops. Despite its primary use in agriculture, cloquintocet-mexyl has also been studied for its potential applications in scientific research. In
Mécanisme D'action
Cloquintocet-mexyl acts as a selective inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants and bacteria. By inhibiting this enzyme, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl disrupts the normal metabolic processes of the target organism, leading to growth inhibition and ultimately, death.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been shown to have a variety of biochemical and physiological effects. In plants, it inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition and chlorosis. In animals, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl in lab experiments is its selectivity for acetolactate synthase, which allows for targeted inhibition of specific metabolic pathways. Additionally, its low toxicity and ease of synthesis make it a convenient tool for studying plant and bacterial metabolism. However, its specificity for certain organisms and metabolic pathways may limit its applications in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl. One avenue of research is the development of new cancer treatments based on its ability to inhibit cancer cell growth. Additionally, further research on its effects on plant growth and development could lead to the development of new herbicides or plant growth regulators. Finally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl as a tool for studying plant hormone signaling pathways could lead to a better understanding of plant growth and development.
Méthodes De Synthèse
Cloquintocet-mexyl is synthesized through a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 2-methoxy-4-nitrophenyl magnesium bromide to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide.
Applications De Recherche Scientifique
Cloquintocet-mexyl has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been studied for its effects on plant growth and development, as well as its potential as a tool for studying plant hormone signaling pathways.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-6-13(7-11(2)17(10)18)25-9-16(21)19-14-5-4-12(20(22)23)8-15(14)24-3/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJLCQZHKYUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)

![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)


![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)

![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)